
N-(furan-2-ylmethyl)-3,4-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(furan-2-ylmethyl)-3,4-dimethylaniline” is a compound that contains a furan ring and an aniline group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Aniline is an organic compound with the formula C6H5NH2. It consists of a benzene ring attached to an amino group .
Synthesis Analysis
While specific synthesis methods for “N-(furan-2-ylmethyl)-3,4-dimethylaniline” are not available, similar compounds have been synthesized using various methods. For instance, amide derivatives containing furan rings have been synthesized under mild synthetic conditions supported by microwave radiation .
Molecular Structure Analysis
The molecular structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .
科学的研究の応用
Photochemical Synthesis
N-(furan-2-ylmethyl)-3,4-dimethylaniline is used in photochemical reactions. For example, Guizzardi et al. (2000) demonstrated the smooth preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles via photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan derivatives. The reaction is characterized by high regio- and chemoselectivity, making it significant for synthesizing specific heterocyclic compounds (Guizzardi et al., 2000).
Reactions with Dienophiles
N-(furan-2-ylmethyl)-3,4-dimethylaniline is involved in reactions with dienophiles. Mironov et al. (2016) studied its reactions with various dienophiles, leading to the formation of diverse compounds like 7-(furan-3-yl)spiro[5,5]undecane-1,5,9-triones. This work highlights its utility in organic synthesis and the potential to create novel compounds (Mironov et al., 2016).
Biomass Conversion
In biomass conversion research, N-(furan-2-ylmethyl)-3,4-dimethylaniline is significant. Román-Leshkov et al. (2006) developed a process for converting fructose to 5-hydroxymethylfurfural, a potential substitute for petroleum-based building blocks. This research is crucial for sustainable chemistry and the development of biodegradable materials (Román-Leshkov et al., 2006).
Maillard Reaction Studies
Hofmann (1998) explored the role of N-(furan-2-ylmethyl)-3,4-dimethylaniline in the Maillard reaction. This reaction is vital in food chemistry, affecting the flavor and color of cooked foods. The study contributes to understanding the chemical processes behind food preparation and preservation (Hofmann, 1998).
Catalysis in Hydrogenation
Nakagawa et al. (2013) researched the catalytic reduction of biomass-derived furanic compounds with hydrogen, where N-(furan-2-ylmethyl)-3,4-dimethylaniline played a role. This study is significant for green chemistry, exploring sustainable methods for producing chemicals from renewable resources (Nakagawa et al., 2013).
Sensor Development
Kumar et al. (2015) investigated the photophysical properties of compounds derived from N-(furan-2-ylmethyl)-3,4-dimethylaniline. Their research found potential applications in developing sensors for metal ions, particularly aluminum. Such sensors are essential in environmental monitoring and industrial processes (Kumar et al., 2015).
作用機序
Target of Action
Similar compounds, such as n-(furan-2-ylmethyl)-1h-indole-3-carboxamide derivatives, have been synthesized as anticancer agents targeting the epidemal growth factor receptor (egfr) .
Mode of Action
It’s worth noting that furan derivatives have been shown to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Biochemical Pathways
Furan-containing compounds are known to interact with various biomolecules like proteins and amino acids .
Result of Action
Furan derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and diuretic activities .
将来の方向性
特性
IUPAC Name |
N-(furan-2-ylmethyl)-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-5-6-12(8-11(10)2)14-9-13-4-3-7-15-13/h3-8,14H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXKYWDKBVGKMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3'-(3,5-dimethylphenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2999795.png)
![1-(4-(Allyloxy)phenyl)-2-(3-(diethylamino)propyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2999796.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2999797.png)

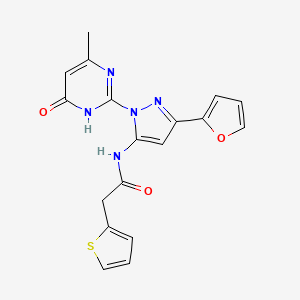
![N-[(2-chloropyrimidin-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine](/img/structure/B2999800.png)

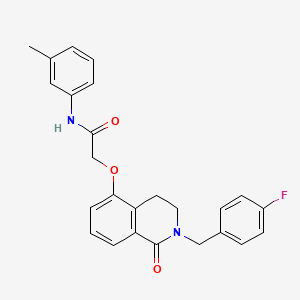
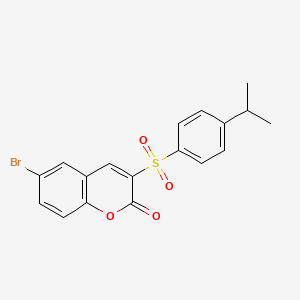
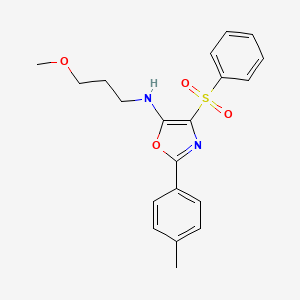
![N-{3-[(2-aminoethyl)sulfamoyl]phenyl}-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide hydrochloride](/img/structure/B2999812.png)
![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2999813.png)
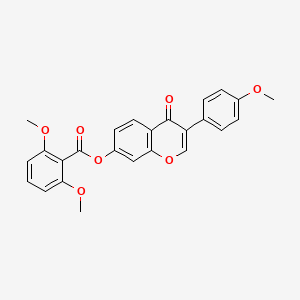
![N'-[(E)-(2-morpholino-1,3-thiazol-5-yl)methylidene]benzenecarbohydrazide](/img/structure/B2999815.png)